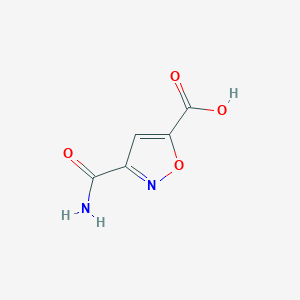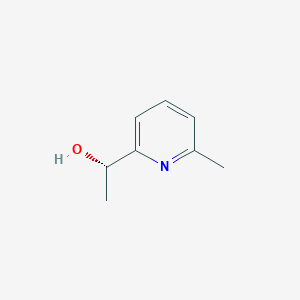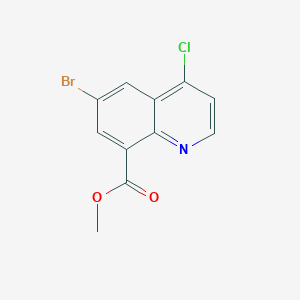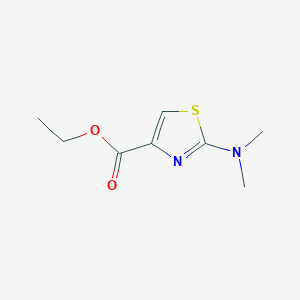
3-氟-4-异丁氧基苯甲酸
描述
科学研究应用
生物降解研究
- Sphingomonas sp. HB-1对3-氟苯甲酸的生物降解:一项研究调查了Sphingomonas sp. HB-1对3-氟苯甲酸的生物降解,这是一种结构类似于3-氟-4-异丁氧基苯甲酸的化合物。这种细菌可以将3-氟苯甲酸用作碳和能源来源,将其降解为各种氟化合物,包括3-氟邻苯二酚和2-氟顺二烯二酸 (Boersma et al., 2004)。
转化和降解过程
- 苯酚的厌氧转化为苯甲酸:利用类似于3-氟苯甲酸的氟化类似物的研究有助于阐明苯酚在厌氧条件下转化为苯甲酸的过程,显示了一个羧基的引入 (Genthner, Townsend & Chapman, 1989)。
- Pseudomonas sp. B13对氟苯甲酸的降解:这项研究提出了对异构氟苯甲酸的分解代谢途径,包括类似于3-氟-4-异丁氧基苯甲酸的化合物,揭示了它们降解过程中的关键反应 (Schreiber et al., 1980)。
化学合成和应用
- 涉及氟化苯甲酸的固相合成:一项研究探讨了涉及氟化苯甲酸的固相合成技术,这对于理解3-氟-4-异丁氧基苯甲酸的化学性质和潜在应用可能是相关的 (Stephensen & Zaragoza, 1999)。
代谢途径的见解
- 氟化苯甲酸的代谢:这项研究探讨了严格厌氧条件下氟化苯甲酸的代谢,为像3-氟-4-异丁氧基苯甲酸这样的化合物的代谢途径提供了见解 (Mouttaki et al., 2008)。
生化分析
Biochemical Properties
3-Fluoro-4-isobutoxybenzoic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s fluorine atom can form hydrogen bonds with amino acid residues in proteins, potentially altering their conformation and activity. Additionally, the isobutoxy group may interact with hydrophobic pockets in enzymes, affecting their catalytic properties .
Cellular Effects
The effects of 3-Fluoro-4-isobutoxybenzoic acid on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins. This, in turn, can affect gene expression patterns and metabolic pathways within the cell .
Molecular Mechanism
At the molecular level, 3-Fluoro-4-isobutoxybenzoic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. The compound’s fluorine atom can form strong interactions with polar residues, while the isobutoxy group can engage in hydrophobic interactions. These binding interactions can lead to changes in enzyme activity and subsequent alterations in cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Fluoro-4-isobutoxybenzoic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions (2-8°C) but may degrade over extended periods or under harsh conditions. Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of 3-Fluoro-4-isobutoxybenzoic acid vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a specific dosage level triggers a pronounced response. Additionally, high doses of the compound can result in toxic or adverse effects, including disruptions in metabolic processes and cellular damage .
Metabolic Pathways
3-Fluoro-4-isobutoxybenzoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other metabolites. The compound’s fluorine atom can influence the activity of enzymes involved in its degradation, while the isobutoxy group can affect its solubility and transport within the cell. These interactions can impact metabolic flux and metabolite levels, leading to changes in cellular function .
Transport and Distribution
The transport and distribution of 3-Fluoro-4-isobutoxybenzoic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes or passively diffused into cells. Once inside, it may bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and activity within different cellular compartments .
Subcellular Localization
The subcellular localization of 3-Fluoro-4-isobutoxybenzoic acid is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may be targeted to the nucleus, affecting gene expression and chromatin structure .
属性
IUPAC Name |
3-fluoro-4-(2-methylpropoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3/c1-7(2)6-15-10-4-3-8(11(13)14)5-9(10)12/h3-5,7H,6H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBZDQZXTSSWBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2,5-Dimethylbenzo[d]thiazol-4-amine](/img/structure/B1451576.png)


![N-[3-(1H-imidazol-1-yl)propyl]-4,6-dimethyl-1,3-benzothiazol-2-amine](/img/structure/B1451579.png)
![((2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-YL)methyl)amine](/img/structure/B1451580.png)


![2-(Trifluoromethyl)benzo[d]thiazol-5-amine](/img/structure/B1451587.png)

![6-Chloro-1H-imidazo[4,5-C]pyridine-4-carbonitrile](/img/structure/B1451590.png)
